tert-Butyl N-[2-(Boc-amino)ethyl]-N-methylcarbamate

Peptide Synthesis Medicinal Chemistry Solid-Phase Synthesis

tert-Butyl N-[2-(Boc-amino)ethyl]-N-methylcarbamate (CAS 105983-83-3), commonly referred to as N,N′-Di-Boc-N-methylethylenediamine, is a doubly Boc-protected unsymmetrical diamine. It belongs to the class of tert-butoxycarbonyl (Boc)-protected ethylenediamine derivatives widely utilized as linkers and protected amine building blocks in peptide synthesis, medicinal chemistry, and chemical biology.

Molecular Formula C13H26N2O4
Molecular Weight 274.361
CAS No. 105983-83-3
Cat. No. B597596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-[2-(Boc-amino)ethyl]-N-methylcarbamate
CAS105983-83-3
Molecular FormulaC13H26N2O4
Molecular Weight274.361
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCN(C)C(=O)OC(C)(C)C
InChIInChI=1S/C13H26N2O4/c1-12(2,3)18-10(16)14-8-9-15(7)11(17)19-13(4,5)6/h8-9H2,1-7H3,(H,14,16)
InChIKeyLDEPHSIHMSDUAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[2-(Boc-amino)ethyl]-N-methylcarbamate (CAS 105983-83-3): A Distinctive Doubly Protected Diamine Building Block


tert-Butyl N-[2-(Boc-amino)ethyl]-N-methylcarbamate (CAS 105983-83-3), commonly referred to as N,N′-Di-Boc-N-methylethylenediamine, is a doubly Boc-protected unsymmetrical diamine. It belongs to the class of tert-butoxycarbonyl (Boc)-protected ethylenediamine derivatives widely utilized as linkers and protected amine building blocks in peptide synthesis, medicinal chemistry, and chemical biology . The compound presents a solid-state form at ambient temperature (mp 114–119 °C) with a commercial assay specification of 97% . Its structural hallmark is the simultaneous protection of both nitrogen atoms with acid-labile Boc groups while retaining a methyl substituent on one nitrogen, creating a scaffold with two orthogonally addressable protected amines.

Why Generic Substitution Fails for tert-Butyl N-[2-(Boc-amino)ethyl]-N-methylcarbamate


Structurally analogous protected ethylenediamines cannot be interchanged with this compound without risking divergent synthetic outcomes. The simultaneous presence of two Boc groups and an N-methyl moiety creates a unique steric and electronic environment that governs both the kinetics of sequential deprotection and the regioselectivity of subsequent functionalization. Mono-Boc analogs such as N-Boc-N-methylethylenediamine (CAS 121492-06-6) present a liquid physical form and only a single protected amine, fundamentally altering solubility, handling logistics, and the accessible synthetic sequence space . The non-methylated di-Boc analog (CAS 117499-16-8) lacks the steric hindrance and altered basicity conferred by the N-methyl group, which can change reaction rates and product distributions in amide coupling or reductive amination steps. The quantitative evidence in Section 3 demonstrates that these differences translate into measurable distinctions in physical form, thermal behavior, and synthetic utility that directly impact procurement decisions.

Quantitative Differentiation Evidence for tert-Butyl N-[2-(Boc-amino)ethyl]-N-methylcarbamate Against Key Comparators


Solid-State Handling Advantage Over the Liquid Mono-Boc Analog

Unlike the closely related mono-Boc analog N-Boc-N-methylethylenediamine (CAS 121492-06-6), which is a liquid at 20 °C, this compound is a crystalline solid with a melting point of 114–119 °C . The mono-Boc comparator has a reported density of 0.975 g/mL at 20 °C and a boiling point of 79 °C at 0.4 mmHg .

Peptide Synthesis Medicinal Chemistry Solid-Phase Synthesis

Dual Boc Protection Enables Orthogonal Deprotection Strategies Absent in Mono-Boc Analogs

The compound carries two Boc protecting groups on chemically distinct nitrogen atoms (a primary amine and an N-methyl secondary amine), enabling the possibility of sequential, chemoselective deprotection. The mono-Boc analog N-Boc-N-methylethylenediamine (CAS 121492-06-6) possesses only a single protected amine, precluding any sequential deprotection scheme . Literature on related unsymmetrical diamines indicates that N-methyl substitution can reduce the rate of Boc removal under acidic conditions by approximately 20–40% relative to an unsubstituted carbamate, creating a kinetic window for selective mono-deprotection [1].

Protecting Group Strategy Orthogonal Deprotection Linker Chemistry

Significantly Higher Molecular Weight and Reduced Volatility Relative to Mono-Boc and Bis-Methyl Analogs

The molecular weight (274.36 g/mol) is 57% higher than that of the mono-Boc N-methyl analog N-Boc-N-methylethylenediamine (174.24 g/mol) and 46% higher than N,N′-dimethyl-N,N′-di-Boc-ethylenediamine (188.27 g/mol) . Higher molecular weight generally correlates with lower vapor pressure and reduced inhalation exposure risk during weighing.

Physicochemical Properties Handling Safety Large-Scale Synthesis

Evidence-Backed Application Scenarios for tert-Butyl N-[2-(Boc-amino)ethyl]-N-methylcarbamate


Solid-Phase Peptide Synthesis (SPPS) Requiring Non-Volatile, Pre-Weighed Building Blocks

The compound's solid physical form (mp 114–119 °C) ensures accurate gravimetric dispensing on automated peptide synthesizers, unlike the liquid mono-Boc analog which requires volumetric handling and risks pipetting errors . This directly supports reproducible scale-up of peptide-based therapeutics.

Construction of Branched PROTAC Linkers via Sequential, Chemoselective Deprotection

The dual Boc protection on chemically distinct nitrogen atoms permits sequential deprotection: the primary Boc group can be removed first under mild acidic conditions while the N-methyl carbamate remains intact, allowing stepwise functionalization to build heterobifunctional PROTAC linkers [1]. This reduces overall synthetic step count compared to using a mono-Boc building block followed by re-protection.

Large-Scale Synthesis of Complex Amine-Containing Pharmaceutical Intermediates

With a molecular weight 57% higher than the mono-Boc analog, the compound exhibits lower volatility, reducing airborne contamination risk during kilogram-scale reactions . Its higher melting point also simplifies purification by crystallization, a critical factor for GMP intermediate production.

Orthogonal Protecting Group Strategy for Polyamine-Based Drug Candidates

In the synthesis of spermine or spermidine analogs, the compound enables regioselective introduction of different substituents on each nitrogen atom after deprotection, a capability that mono-Boc or symmetrically protected diamines cannot provide [1]. This is essential for SAR studies on polyamine antineoplastic agents.

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